Cas no 1341054-58-7 (4-(5-chlorothiophen-2-yl)butanal)

4-(5-chlorothiophen-2-yl)butanal 化学的及び物理的性質
名前と識別子
-
- 4-(5-chlorothiophen-2-yl)butanal
- 1341054-58-7
- AKOS013845776
- EN300-1963920
-
- インチ: 1S/C8H9ClOS/c9-8-5-4-7(11-8)3-1-2-6-10/h4-6H,1-3H2
- InChIKey: MREYGIKHWBGDTK-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(CCCC=O)S1
計算された属性
- 精确分子量: 188.0062638g/mol
- 同位素质量: 188.0062638g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 4
- 複雑さ: 129
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.7
- トポロジー分子極性表面積: 45.3Ų
4-(5-chlorothiophen-2-yl)butanal Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1963920-1g |
4-(5-chlorothiophen-2-yl)butanal |
1341054-58-7 | 1g |
$1557.0 | 2023-09-17 | ||
Enamine | EN300-1963920-0.1g |
4-(5-chlorothiophen-2-yl)butanal |
1341054-58-7 | 0.1g |
$1371.0 | 2023-09-17 | ||
Enamine | EN300-1963920-0.05g |
4-(5-chlorothiophen-2-yl)butanal |
1341054-58-7 | 0.05g |
$1308.0 | 2023-09-17 | ||
Enamine | EN300-1963920-1.0g |
4-(5-chlorothiophen-2-yl)butanal |
1341054-58-7 | 1g |
$1557.0 | 2023-06-02 | ||
Enamine | EN300-1963920-2.5g |
4-(5-chlorothiophen-2-yl)butanal |
1341054-58-7 | 2.5g |
$3051.0 | 2023-09-17 | ||
Enamine | EN300-1963920-0.5g |
4-(5-chlorothiophen-2-yl)butanal |
1341054-58-7 | 0.5g |
$1495.0 | 2023-09-17 | ||
Enamine | EN300-1963920-0.25g |
4-(5-chlorothiophen-2-yl)butanal |
1341054-58-7 | 0.25g |
$1432.0 | 2023-09-17 | ||
Enamine | EN300-1963920-10.0g |
4-(5-chlorothiophen-2-yl)butanal |
1341054-58-7 | 10g |
$6697.0 | 2023-06-02 | ||
Enamine | EN300-1963920-10g |
4-(5-chlorothiophen-2-yl)butanal |
1341054-58-7 | 10g |
$6697.0 | 2023-09-17 | ||
Enamine | EN300-1963920-5g |
4-(5-chlorothiophen-2-yl)butanal |
1341054-58-7 | 5g |
$4517.0 | 2023-09-17 |
4-(5-chlorothiophen-2-yl)butanal 関連文献
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
4-(5-chlorothiophen-2-yl)butanalに関する追加情報
Research Briefing on 4-(5-chlorothiophen-2-yl)butanal (CAS: 1341054-58-7) in Chemical Biology and Pharmaceutical Applications
4-(5-chlorothiophen-2-yl)butanal (CAS: 1341054-58-7) is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of pharmaceuticals targeting central nervous system (CNS) disorders and inflammatory diseases. Recent studies have highlighted its potential as a versatile building block in medicinal chemistry due to its unique structural features, including the chlorothiophene moiety and aldehyde functional group, which allow for diverse chemical modifications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 4-(5-chlorothiophen-2-yl)butanal as a precursor in the synthesis of novel GABAA receptor modulators. The research team successfully incorporated this compound into a series of benzodiazepine analogs, showing improved selectivity for α2/α3 subunits, which are critical targets for anxiolytic drugs without sedative side effects. The study reported a 40% increase in binding affinity compared to previous generations of compounds.
In the field of anti-inflammatory drug development, a recent patent application (WO2023056124) disclosed the use of 4-(5-chlorothiophen-2-yl)butanal in the synthesis of potent NLRP3 inflammasome inhibitors. The compound's thiophene ring was found to enhance membrane permeability, while the aldehyde group served as a crucial point for structure-activity relationship optimization. Preclinical data showed significant reduction in IL-1β production in macrophage models, suggesting potential applications in treating autoimmune diseases.
Analytical chemistry advancements have also been made regarding this compound. A 2024 publication in Analytical and Bioanalytical Chemistry presented a novel LC-MS/MS method for quantifying 4-(5-chlorothiophen-2-yl)butanal in biological matrices with a detection limit of 0.1 ng/mL. This method is particularly valuable for pharmacokinetic studies of derivatives, addressing previous challenges in measuring low concentrations of this highly reactive aldehyde.
From a safety perspective, recent toxicological evaluations (Regulatory Toxicology and Pharmacology, 2023) have established preliminary occupational exposure limits for 4-(5-chlorothiophen-2-yl)butanal. The compound showed moderate dermal absorption but demonstrated good metabolic stability in hepatic microsome assays, suggesting favorable pharmacokinetic properties for drug development candidates derived from this intermediate.
Looking forward, several pharmaceutical companies have included 4-(5-chlorothiophen-2-yl)butanal in their development pipelines, particularly for CNS and inflammation indications. Its versatility as a synthetic intermediate continues to attract attention in both academic and industrial research settings, with ongoing studies exploring its use in PROTACs (proteolysis targeting chimeras) and covalent inhibitor design.
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